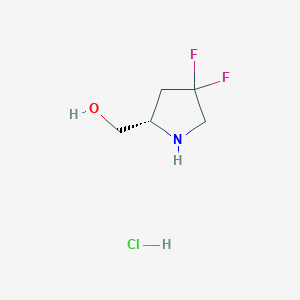

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride

Übersicht

Beschreibung

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, also known as DFPMH, is an organic compound used in a variety of scientific research applications. It is a fluorinated pyrrolidine derivative that is widely used as a reagent in organic synthesis and as a building block for drug discovery. DFPMH is a chiral molecule, meaning it exists in two mirror-image forms, and its hydrochloride salt is the most stable form. It has been used in a variety of research applications, including studies of enzyme inhibition, protein-protein interactions, and drug metabolism.

Wissenschaftliche Forschungsanwendungen

- Methanol is regarded as an important liquid fuel for hydrogen storage, transportation, and in-situ generation due to its convenient conveyance, high energy density, and low conversion temperature .

- Various advanced materials are designed for catalytic methanol conversion, and the development of steam methanol reformers is ongoing .

- Reactions such as steam reforming of methanol, partial oxidation of methanol, oxidative steam reforming of methanol, and sorption-enhanced steam methanol reforming are elaborated .

- Methanol is presented as a potential renewable alternative to fossil fuels in the fight against climate change .

- It explores the renewable ways of obtaining methanol and its use in efficient energy systems for a net zero-emission carbon cycle, with a special focus on fuel cells .

- It investigates the different parts of the carbon cycle from a methanol and fuel cell perspective .

Hydrogen Generation for Fuel Cell Applications

Fuel Cell Route

- Methanol is considered a green energy source because it can be produced from renewable resources like biomass .

- It’s used to generate a wide range of products and can be utilized for energy storage .

- Many countries could produce and utilize biomethanol, making it a sustainable alternative to fossil fuels .

- Methanol is an all-around substitute for petroleum in the chemical industry .

- By converting CO2 into liquid fuels like methanol, the harmful effects of CO2 emissions from industries that still rely on fossil fuels are reduced .

- The methanol can then be used in several industrial sectors .

- Methanol is used in high-temperature polymer electrolyte fuel cells (HT-PEMFCs) via methanol steam reforming .

- This process involves the conversion of methanol into hydrogen, which is then used in the fuel cell to generate electricity .

- Methanol is an excellent liquid electrofuel for the transition to a sustainable economy .

- It can be produced from renewable electricity and biomass or CO2 capture, making it a key component in Power-to-X (PtX) technologies .

- PtX technologies involve the conversion of electricity into other forms of energy, such as heat or fuels like methanol .

Methanol as a Green Energy Source

Methanol in Chemical Industry

Methanol in High-Temperature Polymer Electrolyte Fuel Cells (HT-PEMFCs)

Methanol in Power-to-X (PtX) Technologies

- Methanol can be used as a substrate in microbial fuel cells (MFCs), which are devices that use bacteria to convert organic and inorganic matter into electricity .

- The bacteria oxidize the methanol, releasing electrons that travel through an external circuit, creating electricity .

- MFCs have potential applications in wastewater treatment, biosensors, and bioenergy production .

- Methanol is used in the production of biodiesel through a process called transesterification .

- In this process, vegetable oils or animal fats react with methanol in the presence of a catalyst to produce biodiesel and glycerol .

- Biodiesel is a renewable, biodegradable, and non-toxic fuel that can be used in diesel engines .

Methanol in Microbial Fuel Cells (MFCs)

Methanol in Biodiesel Production

Methanol in Organic Synthesis

- Methanol is used as a solvent in spectroscopy, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

- It provides a clean and clear background, allowing for the accurate identification and analysis of other compounds .

Eigenschaften

IUPAC Name |

[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAVXSQHRZARDV-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride | |

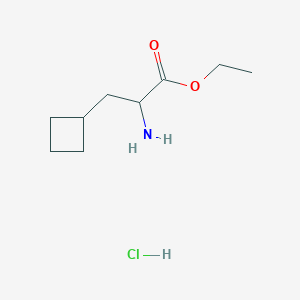

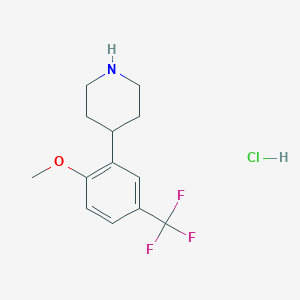

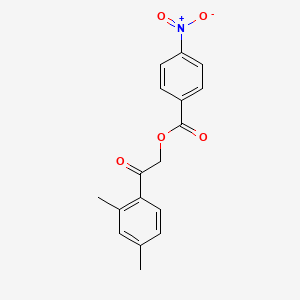

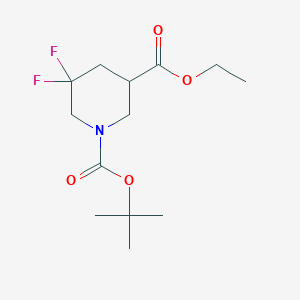

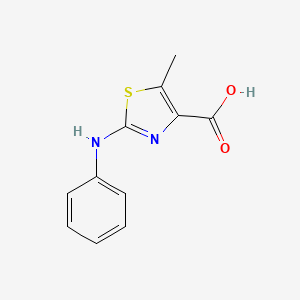

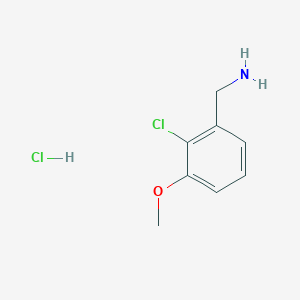

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

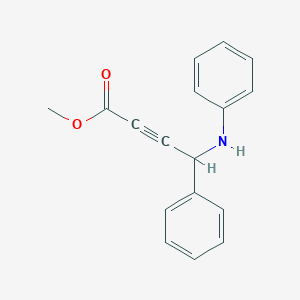

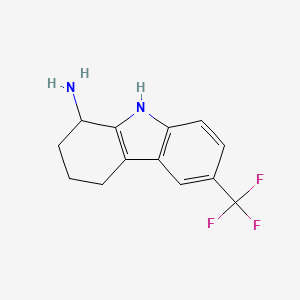

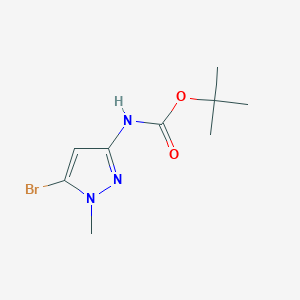

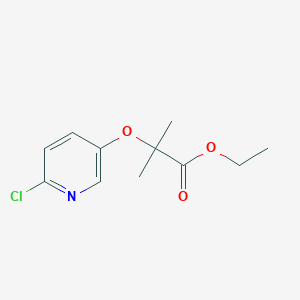

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)

![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)